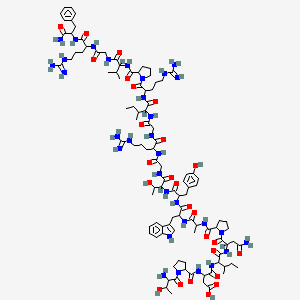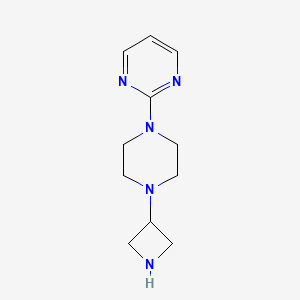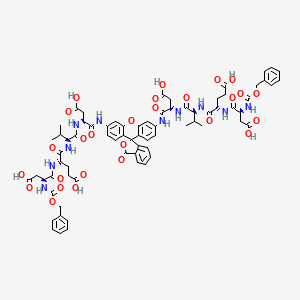
4-HYDROXYBENZOYLACRYLIC ACID
Descripción general
Descripción
4-Hydroxybenzoylacrylic acid is an organic compound with the molecular formula C10H8O4. It is characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to an aromatic ring, making it a phenolic derivative of benzoic acid. This compound is known for its chemical stability and versatility in various chemical reactions .
Mecanismo De Acción
- The primary target of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme involved in the catabolism of tyrosine.
- Specifically, 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid inhibits HPPD, disrupting the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) in the tyrosine degradation pathway .
Target of Action
Análisis Bioquímico
Biochemical Properties
4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid interacts with several enzymes and proteins in biochemical reactions. The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine. The conversion from tyrosine to 4-HPPA is in turn catalyzed by tyrosine aminotransferase .
Cellular Effects
The effects of 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid on cells and cellular processes are diverse. It is involved in the antioxidative action and can induce expression of Nrf2 . It also has potential anticancer and antioxidant activities .
Molecular Mechanism
The molecular mechanism of 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with biomolecules. It inhibits α-amylase and α-glucosidase in a mixed-type and competitive manner . The interaction of the compound with both enzymes is primarily influenced by hydrogen bonding and van der Waals forces .
Metabolic Pathways
4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid is involved in several metabolic pathways. It is an intermediate in the metabolism of the amino acid phenylalanine . It is also involved in the ubiquinone and other terpenoid-quinone biosynthesis, monobactam biosynthesis, tyrosine metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, novobiocin biosynthesis, and others .
Transport and Distribution
It is known that it can influence the metabolic activities within cells .
Subcellular Localization
It is known that it plays a crucial role in the metabolism of the amino acid phenylalanine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxybenzoylacrylic acid can be synthesized through the reaction of 4-hydroxyacetophenone with glyoxylic acid monohydrate in the presence of acetic acid under an inert atmosphere. The reaction mixture is heated to reflux overnight, followed by quenching with water and extraction with ethyl acetate. The product is then purified by flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. This includes the use of larger reactors, continuous flow systems, and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybenzoylacrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-Hydroxybenzoylacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid, known for its use in the production of parabens.
Salicylic acid: Another hydroxybenzoic acid, widely used in pharmaceuticals and cosmetics.
3-Hydroxybenzoic acid: An isomer of 4-hydroxybenzoic acid with similar chemical properties.
Uniqueness
4-Hydroxybenzoylacrylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility and stability make it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
4-(4-hydroxyphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6,11H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCBGQDCRBYBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

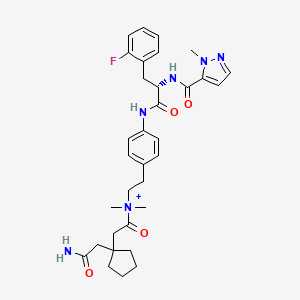
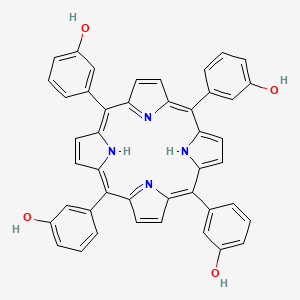
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)
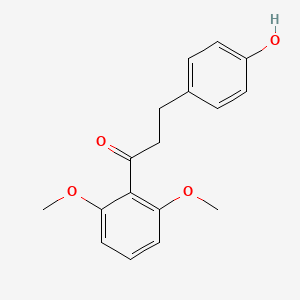
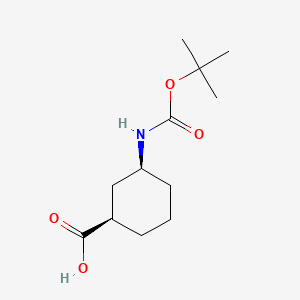
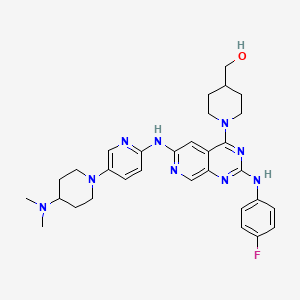
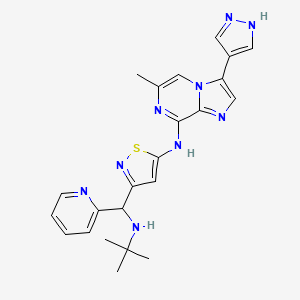
![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)
